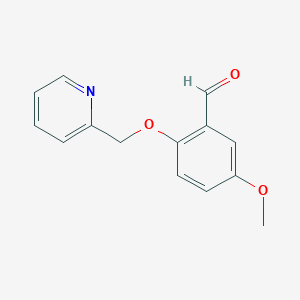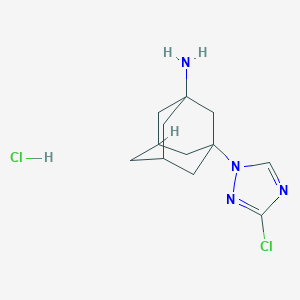![molecular formula C16H12F3N3OS3 B2416402 2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476464-33-2](/img/structure/B2416402.png)
2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
“2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide” is a compound that contains a thiophene nucleus . Thiophene derivatives are important aromatic heterocyclic derivatives and have shown significant pharmacological activities .
Synthesis Analysis
The synthesis of thiophene derivatives has been achieved through various methods. One of the common approaches is based on condensation-like reactions or subsequent functionalization of the thiophene ring . Another innovative approach involves the regioselective synthesis of substituted thiophenes starting from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. They can undergo various reactions such as cyclization and heterocyclization . These reactions allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Scientific Research Applications
Antimicrobial and Antitumor Activities
- A series of thiadiazole derivatives, including compounds similar to 2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide, have demonstrated promising in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis (Tehranchian et al., 2005).
- These compounds have also shown antitumor activities. A study evaluated their effectiveness against various cancer cell lines, including hepatocellular carcinoma and breast cancer, suggesting potential as anticancer agents (Nassar et al., 2018).
Antiviral and Antifungal Properties
- Thiadiazole derivatives have been tested for antiviral properties, particularly against tobacco mosaic virus, demonstrating significant effectiveness. This suggests a potential application in plant protection or antiviral research (Xia, 2015).
- The antibacterial and antifungal activities of these compounds have also been noted, with several derivatives showing good efficacy against various microbial strains, indicating their potential use in the development of new antimicrobial agents (Salam et al., 2017).
Inhibitory Effects on Enzymes
- Some derivatives of thiadiazoles have been found to inhibit enzymes like glutaminase, which can be relevant in cancer research. For instance, analogs of BPTES (a known glutaminase inhibitor) containing thiadiazole structures have been synthesized and evaluated for their inhibitory activity (Shukla et al., 2012).
Synthesis of Polymers and Optoelectronic Materials
- Thiadiazole derivatives have also been used in the synthesis of polymers, particularly in the development of optoelectronic materials. Their incorporation into polythiophenes, for example, has been studied for applications in electronics and photonics (Camurlu & Guven, 2015).
Future Directions
Thiophene derivatives have found large applications in various fields such as material science and coordination chemistry . They also serve as intermediates in organic synthesis . Therefore, the future research directions could involve exploring more applications of thiophene derivatives and developing more efficient synthesis methods .
properties
IUPAC Name |
2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS3/c17-16(18,19)11-5-3-10(4-6-11)9-25-15-22-21-14(26-15)20-13(23)8-12-2-1-7-24-12/h1-7H,8-9H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLLNQNMIJGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)


![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)
![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)
![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)
